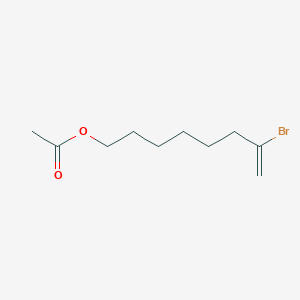

8-Acetoxy-2-bromo-octene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

7-bromooct-7-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrO2/c1-9(11)7-5-3-4-6-8-13-10(2)12/h1,3-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDPXGXDTUGITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641240 | |

| Record name | 7-Bromooct-7-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731773-24-3 | |

| Record name | 7-Bromooct-7-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Unsaturated Esters

8-Acetoxy-2-bromo-octene is a prime example of a halogenated unsaturated ester. This classification arises from the concurrent presence of a halogen atom (bromine) attached to a carbon-carbon double bond (unsaturation) and an ester group within the same molecule. This combination of functionalities imparts a unique reactivity profile to the compound.

The vinyl bromide moiety is a key feature, where a bromine atom is directly attached to an sp²-hybridized carbon of the alkene. Vinyl halides, in general, are versatile intermediates in organic synthesis. They can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. mdpi.comlibretexts.orgresearchgate.netsioc-journal.cn The presence of the bromine atom significantly influences the reactivity of the double bond.

Simultaneously, the molecule contains an acetate (B1210297) ester group at the other end of the eight-carbon chain. The ester functional group is one of the most common and important functional groups in organic chemistry, found in everything from natural products to industrial solvents. solubilityofthings.com Esters are known to undergo reactions such as hydrolysis, transesterification, and can act as electrophiles in various addition reactions. solubilityofthings.comfiveable.me Specifically, α,β-unsaturated esters are known to participate in Michael additions, a testament to the influence of the ester on the reactivity of a nearby double bond. fiveable.me In the case of this compound, the double bond is not conjugated with the ester, meaning their electronic interactions are more subtle and transmitted through the carbon backbone.

The general properties of halogenated unsaturated esters can vary significantly based on the nature and position of the halogen and the structure of the ester. For instance, the presence of electron-withdrawing groups can influence the reactivity of the double bond and the carbonyl carbon of the ester. fiveable.me

Significance of Investigating Multifunctional Alkenes

Approaches to the Preparation of this compound

The construction of this compound can be envisioned through several strategic approaches, primarily involving the sequential introduction of the bromo and acetoxy functionalities onto an octene backbone. The key to a successful synthesis lies in the precise control of the reaction conditions to achieve the desired substitution pattern.

Stereoselective and Regioselective Synthesis Pathways

Achieving stereoselectivity and regioselectivity is paramount in the synthesis of complex organic molecules. For this compound, the placement of the bromine atom at the C-2 position of an octene chain requires careful consideration of the directing effects of existing functional groups and the choice of reagents.

Stereoselective halogenation of alkenes is a well-established field, often proceeding through a halonium ion intermediate, which typically leads to anti-addition products. nih.govrsc.orgmasterorganicchemistry.com In the case of acyclic alkenes, this can lead to the formation of diastereomers. The regioselectivity of halogen addition is governed by Markovnikov's rule in electrophilic additions, but can be altered under radical conditions. For instance, the use of N-bromosuccinimide (NBS) can facilitate allylic bromination, offering an alternative pathway to vinyl or alkyl bromides. masterorganicchemistry.comlibretexts.org

The development of catalyst-controlled reactions provides a powerful tool for directing the functionalization of specific C-H bonds, overcoming the inherent reactivity of the substrate. acs.org Such methods could, in principle, be applied to the regioselective bromination or acetoxylation of an octene derivative.

Functional Group Interconversions on Octene Skeletons

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. tandfonline.com This approach is highly relevant for the synthesis of this compound, which can be approached by either brominating an acetoxy-functionalized octene or acetoxylating a bromo-functionalized octene.

A plausible route to this compound involves the bromination of a suitable acetoxy-functionalized octene precursor, such as oct-1-en-8-yl acetate. The challenge in this approach is to achieve selective bromination at the C-2 position.

One potential method is allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. Allylic C-H bonds are weaker than vinylic or alkyl C-H bonds, making them susceptible to radical abstraction. masterorganicchemistry.com However, the reaction of NBS with a terminal alkene like 1-octene (B94956) has been shown to yield a mixture of products, including 3-bromo-1-octene and 1-bromo-2-octene. libretexts.org The presence of a terminal acetate group is unlikely to significantly alter this outcome, potentially leading to a mixture of regioisomers.

Table 1: Hypothetical Regioselectivity in the Allylic Bromination of Oct-1-en-8-yl Acetate

| Entry | Brominating Agent | Initiator | Solvent | Temperature (°C) | Product Distribution (Hypothetical) |

| 1 | NBS | AIBN | CCl₄ | 77 | 3-bromo-1-octen-8-yl acetate (minor), 1-bromo-2-octen-8-yl acetate (major) |

| 2 | Br₂ | Light (hν) | Gas Phase | High | Mixture of addition and substitution products |

This table presents hypothetical data based on known principles of allylic bromination. libretexts.org

Direct electrophilic addition of bromine (Br₂) to oct-1-en-8-yl acetate would be expected to yield the 1,2-dibromo adduct, which is not the desired product.

An alternative strategy is the acetoxylation of a pre-functionalized bromo-octene. This would involve the synthesis of a 2-bromo-octene derivative followed by the introduction of the acetoxy group at the C-8 position.

The synthesis of a suitable 2-bromo-octene precursor could be challenging. Direct bromination of 1-octene typically yields 1,2-dibromooctane. However, the synthesis of compounds like 2-bromo-1-octen-3-ol has been reported, which could potentially be converted to the desired intermediate through further functional group manipulations. orgsyn.org

Once a suitable 2-bromo-octene with a leaving group at the C-8 position is obtained, a nucleophilic substitution with an acetate source, such as sodium acetate, could install the desired functionality.

Table 2: Hypothetical Nucleophilic Substitution for the Synthesis of this compound

| Entry | Substrate | Acetate Source | Solvent | Conditions | Product |

| 1 | 8-mesyloxy-2-bromo-octene | Sodium Acetate | DMF | 80 °C | This compound |

| 2 | 8-iodo-2-bromo-octene | Silver Acetate | Acetic Acid | Reflux | This compound |

This table presents hypothetical reaction conditions based on general principles of nucleophilic substitution.

Synthesis of Key Precursors and Advanced Intermediates

The success of the synthetic strategies outlined above hinges on the availability of appropriately substituted octene chains.

Preparation of Appropriately Substituted Octene Chains

The synthesis of functionalized long-chain alkenes often starts from commercially available materials that are then elaborated. For instance, 1-octene can serve as a starting point for various transformations. google.com The introduction of a hydroxyl group at the C-8 position of an octene chain can be achieved through various methods, including hydroboration-oxidation of a diene or ring-opening of a cyclic ether. The resulting alcohol can then be acetylated using standard procedures, for example, with acetic anhydride (B1165640) in pyridine. nih.gov

The synthesis of 1,8-disubstituted octynes has also been described, which can be selectively reduced to the corresponding cis-alkene, providing another entry to functionalized octene precursors. tandfonline.com

Table 3: Potential Precursors for the Synthesis of this compound

| Precursor Name | Starting Material (Example) | Key Transformation(s) |

| Oct-1-en-8-yl acetate | 1,7-Octadiene | Hydroboration-oxidation, Acetylation |

| 8-Bromo-oct-1-ene | 1,8-Octanediol | Monobromination |

| 2-Bromo-oct-1-en-8-ol | 1-Octyn-8-ol | Hydrobromination, Functional group protection/deprotection |

This table outlines plausible synthetic routes to key precursors.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

Synthetic Methodologies for this compound and Related Analogues 2.2.2. Stereochemical Control in Precursor Synthesis 2.3. Diverse Synthetic Transformations Applicable to Analogues 2.3.1. Cross-Coupling Strategies for Olefinic Systems google.com 2.3.2. Radical-Mediated Alkene Functionalizations google.comgoogle.comacs.orgacs.org 2.3.3. Electrophilic Additions and Halogenation Chemistry nih.govresearchgate.net 2.3.4. Cyclization and Rearrangement Processes

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Mechanistic Investigations and Chemical Reactivity Profiles

Reaction Mechanism Elucidation for Halogenation and Acetoxylation

The presence of a carbon-carbon double bond in 8-Acetoxy-2-bromo-octene makes it susceptible to electrophilic addition reactions, including halogenation and acetoxylation. The elucidation of the mechanisms of these reactions is crucial for understanding and predicting the product distribution and stereochemistry.

Role of Intermediates in Olefinic Transformations

The reaction of this compound with an electrophile, such as a halogen (X₂), is expected to proceed through the formation of a key intermediate. The nature of this intermediate dictates the final outcome of the reaction.

Bromonium Ion Intermediate: In the case of halogenation with bromine (Br₂), the reaction is initiated by the electrophilic attack of the bromine molecule on the electron-rich double bond. This leads to the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org This three-membered ring structure involves the bromine atom bonded to both carbons of the original double bond, carrying a positive charge. masterorganicchemistry.comlibretexts.orglibretexts.org The formation of this bridged ion is a critical step that influences the stereochemistry of the final product. The subsequent nucleophilic attack by a bromide ion (Br⁻) occurs from the side opposite to the bulky bromonium ion, leading to an anti-addition product. masterorganicchemistry.comlibretexts.orgleah4sci.com

Carbocation Intermediate: In the presence of a protic acid or under conditions that favor a stepwise mechanism, a carbocation intermediate may be formed. The stability of the carbocation follows the order: tertiary > secondary > primary. For this compound, the addition of a proton (H⁺) to the double bond would preferentially form a more stable secondary carbocation. However, the formation of a bridged halonium ion is generally favored in the halogenation of simple alkenes. masterorganicchemistry.com

It is also conceivable that the neighboring acetoxy group could participate in the reaction through anchimeric assistance, potentially stabilizing the intermediate. cureffi.orgrsc.orgdalalinstitute.com This participation could involve the carbonyl oxygen of the acetoxy group, leading to a more complex cyclic intermediate.

Influence of Reagents and Reaction Conditions

The choice of reagents and reaction conditions significantly influences the outcome of the halogenation and acetoxylation reactions of this compound.

Halogenating Agents: The use of different halogenating agents can affect the reactivity and selectivity. For instance, N-bromosuccinimide (NBS) is a common reagent for allylic bromination, which proceeds via a radical mechanism. chemistrysteps.com However, for addition to the double bond, reagents like Br₂ in an inert solvent are typically used. masterorganicchemistry.com

Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates. Polar protic solvents can participate in the reaction, leading to the formation of different products. For example, if the bromination is carried out in the presence of water or an alcohol, a halohydrin or a haloether can be formed, respectively, due to the nucleophilic attack of the solvent on the bromonium ion intermediate. youtube.com

Temperature and Catalysts: Reaction temperature can affect the rate of reaction and the distribution of products. The use of catalysts, such as Lewis acids, can also alter the reaction pathway by activating the electrophile.

| Reagent/Condition | Expected Intermediate | Predominant Reaction Type |

| Br₂ in CCl₄ | Cyclic bromonium ion | Electrophilic addition |

| HBr | Secondary carbocation | Electrophilic addition |

| NBS, light/heat | Allylic radical | Radical substitution |

| Br₂ in H₂O | Cyclic bromonium ion | Halohydrin formation |

Stereochemical Dynamics in Reactions Involving the Alkene Moiety

The stereochemistry of the products formed from reactions at the double bond of this compound is a direct consequence of the reaction mechanism.

The addition of bromine to the alkene moiety is expected to be highly stereoselective. The formation of the bridged bromonium ion intermediate necessitates a backside attack by the incoming nucleophile (e.g., Br⁻). masterorganicchemistry.comlibretexts.org This results in the anti-addition of the two bromine atoms across the double bond. masterorganicchemistry.comlibretexts.orgleah4sci.com Therefore, the reaction of this compound with Br₂ would be expected to yield a racemic mixture of diastereomers with the two new bromine atoms in a trans relationship. libretexts.org

In contrast, reactions that proceed through a planar carbocation intermediate may lead to a mixture of syn- and anti-addition products, as the nucleophile can attack from either face of the carbocation. libretexts.org However, for halogenation, the bromonium ion pathway is generally dominant. masterorganicchemistry.com

Comparative Reactivity of the Bromo and Acetoxy Functionalities

The this compound molecule possesses two distinct functional groups: a bromo group on a saturated carbon and an acetoxy group. Their reactivity under different conditions is a key aspect of the molecule's chemical profile.

Bromo Group: The bromine atom is a good leaving group in nucleophilic substitution reactions (Sₙ1 and Sₙ2). The primary nature of the carbon to which it is attached would favor an Sₙ2 mechanism. It can also participate in elimination reactions (E1 and E2) in the presence of a strong base.

Acetoxy Group: The acetoxy group is an ester. It can undergo hydrolysis under acidic or basic conditions to yield an alcohol and acetic acid. It is generally less reactive as a leaving group compared to bromide in nucleophilic substitution reactions.

In the context of electrophilic addition to the double bond, the bromo and acetoxy groups are relatively distant and their direct participation is less likely, although long-range electronic effects cannot be entirely ruled out. The primary site of reactivity in electrophilic attack will be the electron-rich double bond.

Electronic and Steric Effects on Reaction Pathways

Both electronic and steric effects play a crucial role in determining the regioselectivity and stereoselectivity of reactions involving this compound.

Electronic Effects: The acetoxy group, being electron-withdrawing, can have a deactivating effect on the double bond towards electrophilic attack, although its distance from the alkene moiety mitigates this effect. The bromine atom also exerts an electron-withdrawing inductive effect. These effects would make the double bond slightly less nucleophilic compared to an unsubstituted octene.

Steric Effects: The long alkyl chain in this compound can influence the approach of reagents to the reactive sites. quora.comnih.gov Steric hindrance could play a role in the stereochemical outcome of reactions, potentially favoring the approach of a reagent from the less hindered face of the molecule. libretexts.orgkhanacademy.org However, for the relatively unhindered double bond in this linear alkene, the effect might be less pronounced compared to more complex cyclic systems. The size of the substituents on the double bond itself is a more direct factor in steric hindrance. quora.com

| Factor | Influence on Halogenation/Acetoxylation |

| Electronic | |

| Acetoxy Group (Inductive) | Deactivating effect on the double bond |

| Bromo Group (Inductive) | Deactivating effect on the double bond |

| Steric | |

| Long Alkyl Chain | May influence the trajectory of reagent approach |

| Substituents on Alkene | Minimal in this case, affecting alkene stability |

Spectroscopic Characterization and Structural Elucidation of 8 Acetoxy 2 Bromo Octene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a detailed map of the proton and carbon environments and their connectivities within the 8-acetoxy-2-bromo-octene molecule can be constructed.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shift (δ) of each signal is influenced by the local electronic environment, and the multiplicity provides information about the number of neighboring protons.

Key expected resonances include a singlet for the methyl protons of the acetoxy group, typically observed in the range of δ 2.0-2.2 ppm. The protons on the carbon bearing the acetate (B1210297) group (C8) are expected to appear as a triplet around δ 4.0-4.3 ppm due to coupling with the adjacent methylene protons. The vinyl protons at the C2 position will likely produce a multiplet in the olefinic region of the spectrum, around δ 5.5-6.0 ppm. The protons on the carbons adjacent to the bromine atom and the double bond will also show characteristic shifts and multiplicities. The methylene protons of the aliphatic chain will give rise to a series of overlapping multiplets in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H1 | ~5.8 | Multiplet |

| H3 | ~2.2 | Multiplet |

| H4-H7 | ~1.3-1.7 | Multiplets |

| H8 | ~4.1 | Triplet |

This is a predictive table based on known chemical shift values for similar functional groups.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around δ 170-171 ppm. The carbons of the double bond (C1 and C2) will resonate in the olefinic region, generally between δ 110 and 140 ppm. The carbon atom bonded to the bromine (C2) will be influenced by the halogen's electronegativity. The carbon attached to the oxygen of the acetate group (C8) is expected around δ 60-65 ppm. The methyl carbon of the acetate group will have a characteristic upfield signal around δ 21 ppm. The remaining methylene carbons of the alkyl chain will appear in the δ 25-35 ppm range.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~115 |

| C2 | ~135 |

| C3-C7 | ~25-35 |

| C8 | ~64 |

| Acetyl C=O | ~171 |

This is a predictive table based on known chemical shift values for similar functional groups.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. For instance, it would show a correlation between the protons at C8 and C7, and between the vinyl proton at C1 and the allylic protons at C3.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is indicative of the C=O stretching vibration of the saturated ester group. orgchemboulder.com The C-O stretching vibrations of the ester will likely appear as two distinct bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com The presence of the carbon-carbon double bond (C=C) would be confirmed by a stretching vibration band around 1640-1680 cm⁻¹. The C-H stretching vibrations of the sp²-hybridized carbons of the alkene will appear just above 3000 cm⁻¹, while the sp³-hybridized carbons of the alkyl chain and the acetate methyl group will show C-H stretching bands just below 3000 cm⁻¹. The C-Br stretching vibration is expected to be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretch | 1735-1750 |

| Ester C-O | Stretch | 1000-1300 |

| Alkene C=C | Stretch | 1640-1680 |

| Alkene =C-H | Stretch | 3000-3100 |

| Alkyl C-H | Stretch | 2850-2960 |

This is a predictive table based on characteristic IR absorption frequencies of functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₀H₁₇BrO₂), the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.

The fragmentation of the molecular ion upon electron impact would likely proceed through several characteristic pathways. A common fragmentation for esters is the loss of the alkoxy group or the acyloxy group. The McLafferty rearrangement is another possible fragmentation pathway for esters. wikipedia.org

Key expected fragments include:

Loss of the acetoxy group (-CH₃COO•): This would result in a C₈H₁₄Br⁺ fragment.

Loss of a bromine radical (-Br•): This would lead to a C₁₀H₁₇O₂⁺ fragment.

Cleavage of the C-O bond of the ester: This could lead to the formation of an acylium ion [CH₃CO]⁺ with an m/z of 43.

Loss of acetic acid (CH₃COOH): This neutral loss would result from a rearrangement, leading to a C₈H₁₃Br⁺• fragment.

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion |

|---|---|

| 248/250 | [C₁₀H₁₇BrO₂]⁺• (Molecular Ion) |

| 189/191 | [C₈H₁₄Br]⁺ |

| 169 | [C₁₀H₁₇O₂]⁺ |

This is a predictive table of plausible mass fragments.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a technique that can provide the absolute and three-dimensional structure of a molecule in the solid state. This method requires the compound to be in a well-ordered, single crystalline form. If a suitable crystal of this compound can be grown, X-ray diffraction analysis would yield precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. This would serve as the ultimate confirmation of the structure determined by the spectroscopic methods described above. To date, no published X-ray crystallographic data for this compound is available.

Advanced Spectroscopic Methods for Conformational and Electronic Analysis

The conformational flexibility and electronic landscape of this compound, a molecule featuring a long aliphatic chain with a vinyl bromide at one end and an acetate ester at the other, can be comprehensively investigated using a suite of advanced spectroscopic techniques. These methods provide through-bond and through-space correlations, as well as information on electronic transitions, which are crucial for a complete structural elucidation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and subsequently deducing the molecule's conformation.

¹H-¹H Correlation Spectroscopy (COSY)

The COSY spectrum reveals proton-proton coupling networks within the molecule. For this compound, the primary aliphatic chain is expected to show a clear correlation pathway.

Key Expected COSY Correlations:

The vinylic proton (H2) would show a correlation to the adjacent methylene protons (H3).

Each methylene group (H3 through H7) would exhibit correlations to its immediate neighbors, creating a sequential walk along the carbon backbone.

The methylene protons at C8 would show a correlation to the neighboring protons at C7.

This network of cross-peaks allows for the definitive assignment of the protons along the octene chain.

Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is essential for assigning the ¹³C NMR spectrum.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments and HSQC Correlations for this compound

| Carbon Atom | ¹³C Chemical Shift (ppm) | Attached Proton(s) | ¹H Chemical Shift (ppm) |

| C1 | 171.0 | - | - |

| C2 | 124.5 | H2 | 5.95 |

| C3 | 34.2 | H3a, H3b | 2.20 |

| C4 | 28.7 | H4a, H4b | 1.45 |

| C5 | 29.1 | H5a, H5b | 1.35 |

| C6 | 32.8 | H6a, H6b | 1.55 |

| C7 | 33.5 | H7a, H7b | 2.05 |

| C8 | 64.5 | H8a, H8b | 4.05 |

| C9 (CH₃-CO) | 21.0 | H9 | 2.04 |

| C10 (Br-C=) | 105.0 | - | - |

Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformational Analysis

NOESY is a powerful technique for determining the spatial proximity of protons, providing insights into the molecule's preferred conformation in solution. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. For a flexible molecule like this compound, NOESY can help identify conformers that are statistically more populated.

Table 2: Predicted Key NOESY Correlations for Conformational Analysis of this compound

| Irradiated Protons | Expected NOE Enhancement | Implied Conformation |

| H2 (vinylic) | H3 (methylene) | Proximity across the C2-C3 bond, consistent with various rotational conformers. |

| H7 | H8 (CH₂-O) | Indicates folding of the chain, bringing the end of the alkyl chain near the acetate group. |

| H3 | H5 | Potential for chain folding, bringing these protons into close proximity. |

The observation of long-range NOEs, for instance between protons on C3 and C8, would provide strong evidence for a folded conformation of the alkyl chain in solution. The absence of such correlations would suggest a more extended, linear conformation is preferred.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the carbon-carbon double bond, the carbonyl group of the ester, and the carbon-bromine bond.

The primary electronic transitions of interest would be:

π → π* transition: Associated with the C=C double bond. This is typically a high-energy transition occurring at shorter wavelengths.

n → π* transition: Associated with the carbonyl group (C=O) of the acetate. This is a lower-energy, and thus lower intensity, transition.

n → σ* transition: Associated with the non-bonding electrons of the bromine atom.

Table 3: Predicted Electronic Transitions for this compound

| Transition | Chromophore | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | C=C | ~195 | High |

| n → π | C=O | ~210 | Moderate |

| n → σ* | C-Br | ~205 | Moderate |

The overlap of these absorption bands would likely result in a broad absorption profile in the low UV region. The precise λmax and molar absorptivity would be sensitive to the solvent environment, providing further information about solvent-solute interactions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the behavior of 8-acetoxy-2-bromo-octene. libretexts.org These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. libretexts.org For a molecule like this compound, a combination of methods is often employed. For instance, geometry optimizations and frequency calculations might be performed using popular hybrid functionals like B3LYP or M06-2X, often with a basis set such as 6-31G* or larger for better accuracy. rsc.orgnrel.gov More computationally intensive methods like Møller-Plesset perturbation theory (MP2) can be used for higher accuracy energy calculations. rsc.org

The flexible eight-carbon chain of this compound can adopt numerous conformations due to rotation around its single bonds. Quantum chemical calculations are essential for identifying the most stable conformers and understanding the energy landscape of this conformational space. nih.gov A systematic conformational search, followed by geometry optimization of the resulting structures using DFT, can reveal the lowest energy arrangements of the molecule. mdpi.com

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-311+G(d,p) Level of Theory.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (anti) | 178.5° | 0.00 |

| 2 (gauche) | 62.1° | 1.25 |

| 3 (eclipsed) | 5.2° | 4.80 |

This data is illustrative and not based on actual calculations for this compound.

Computational chemistry is invaluable for studying the mechanisms of reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or electrophilic addition to the double bond. utdallas.edulibretexts.org By mapping the potential energy surface of a reaction, chemists can identify transition states, which are the energy maxima along the reaction coordinate. scm.comgithub.io

The activation energy of a reaction can be determined by calculating the energy difference between the reactants and the transition state. researchgate.net Various computational techniques, such as synchronous transit-guided quasi-Newton (STQN) methods or nudged elastic band (NEB) calculations, can be used to locate transition state structures. github.ioloni.org Vibrational frequency analysis is then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. scm.com A hypothetical reaction profile for the electrophilic addition of HBr to the double bond is shown in Table 2.

Table 2: Hypothetical Calculated Energies for the Reaction of this compound with HBr.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.00 |

| Transition State | +15.7 |

| Intermediate Carbocation | +8.2 |

| Products | -5.4 |

This data is illustrative and not based on actual calculations for this compound.

The electronic structure of this compound dictates its reactivity. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's nucleophilic and electrophilic sites, respectively. For instance, the HOMO is likely to be localized on the carbon-carbon double bond, indicating its susceptibility to electrophilic attack.

Reactivity descriptors, such as Mulliken charges and electrostatic potential maps, can further illuminate the reactive nature of the molecule. The electrostatic potential map would likely show a region of negative potential around the oxygen atoms of the acetoxy group and the double bond, and a region of positive potential near the hydrogen atoms.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about specific conformations, molecular dynamics (MD) simulations can explore the conformational space of this compound over time, providing a more dynamic picture of its behavior. nih.gov In an MD simulation, the motion of each atom is calculated based on a classical force field, which is a set of parameters that describe the potential energy of the system. mdpi.com

By simulating the molecule in a solvent, such as water or an organic solvent, at a given temperature and pressure, one can observe the transitions between different conformations and identify the most populated conformational states. aps.org This information is crucial for understanding how the molecule behaves in a realistic environment and how its shape might influence its interactions with other molecules.

Computational Insights into Stereoselectivity

Reactions involving this compound can potentially lead to the formation of stereoisomers. Computational chemistry can be used to predict and explain the stereoselectivity of such reactions. nih.gov For example, in an electrophilic addition to the double bond, the electrophile can approach from either face of the double bond, potentially leading to two different diastereomers.

By calculating the energies of the transition states leading to each stereoisomer, it is possible to predict which product will be favored. stackexchange.com The difference in the activation energies for the two pathways will determine the diastereomeric ratio of the products. These calculations often need to consider steric and electronic effects that favor one approach over the other. nih.gov

Applications of 8 Acetoxy 2 Bromo Octene in Organic Synthesis

Utility as a Versatile Synthetic Building Block

No research articles or patents were identified that describe the use of 8-Acetoxy-2-bromo-octene as a building block in organic synthesis. While its structure, containing a vinyl bromide and an acetate (B1210297) ester, suggests potential for various transformations such as cross-coupling reactions at the C-Br bond and hydrolysis or transesterification of the acetate group, there is no published evidence of these applications.

Role in the Synthesis of Complex Natural Products and Bioactive Molecules

There are no documented instances of this compound being utilized as an intermediate or starting material in the total synthesis of any natural products or bioactive molecules. Searches for its involvement in the synthesis of complex structures yielded no results.

Integration into Polymerization or Material Science Contexts

No studies were found that detail the integration or use of this compound in the field of polymer chemistry or material science. There is no evidence of its use as a monomer, initiator, or functional additive in the creation of new materials.

Exploration of Derivatives and Analogues of 8 Acetoxy 2 Bromo Octene

Systematic Modification of the Acetoxy Group

The terminal acetoxy group serves as a versatile handle for a variety of chemical transformations. Its modification can lead to a class of derivatives with altered polarity, reactivity, and physical properties. The primary modifications involve hydrolysis to the corresponding alcohol, followed by a wide range of subsequent reactions.

Hydrolysis and Subsequent Esterification: The most fundamental modification is the hydrolysis of the acetate (B1210297) ester to yield 8-bromo-oct-6-en-1-ol. This reaction can be achieved under standard basic conditions (e.g., using sodium hydroxide (B78521) in a methanol/water mixture) or acidic conditions. The resulting primary alcohol is a key intermediate that opens the door to a vast array of new ester derivatives through reaction with various acyl chlorides or carboxylic acids under esterification conditions (e.g., Fischer esterification or Steglich esterification). This allows for the introduction of different acyl chains, thereby systematically tuning the compound's properties.

Ether Synthesis: The intermediate alcohol, 8-bromo-oct-6-en-1-ol, can also be converted into ether derivatives. For example, the Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride followed by reaction with an alkyl halide, can be employed to introduce a variety of alkyl or aryl groups.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. Oxidation to the aldehyde (8-bromo-oct-6-enal) can be accomplished using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), while stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent would lead to the carboxylic acid (8-bromo-oct-6-enoic acid).

Table 1: Potential Derivatives via Acetoxy Group Modification

| Starting Material | Reagents | Product | Derivative Class |

| 8-Acetoxy-2-bromo-octene | 1. NaOH, H₂O/MeOH2. Propionyl chloride | 8-Propionoxy-2-bromo-octene | Ester Analogue |

| This compound | 1. NaOH, H₂O/MeOH2. NaH, Benzyl bromide | 8-Benzyloxy-2-bromo-octene | Ether Analogue |

| This compound | 1. NaOH, H₂O/MeOH2. PCC | 8-Bromo-oct-6-enal | Aldehyde Derivative |

| This compound | 1. NaOH, H₂O/MeOH2. KMnO₄ | 8-Bromo-oct-6-enoic acid | Carboxylic Acid Derivative |

Systematic Modification of the Bromo Substituent

The vinyl bromide functionality is a key site for carbon-carbon bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. researchgate.net This allows for the introduction of a wide range of substituents, significantly expanding the molecular diversity of the derivatives.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction of this compound with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base can yield arylated or diene derivatives, respectively. researchgate.net

Heck Coupling: The palladium-catalyzed reaction with alkenes can be used to extend the carbon chain and introduce further unsaturation.

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper(I), would lead to the synthesis of enyne derivatives.

Stille Coupling: Reaction with organostannanes provides another efficient method for creating new carbon-carbon bonds at the C2 position.

Other Transformations:

Lithiation and Subsequent Reaction: Treatment with a strong organolithium base (e.g., t-butyllithium) at low temperatures could generate a vinyllithium (B1195746) intermediate. This highly reactive species can then be quenched with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce a diverse set of functional groups.

Nickel-Catalyzed Couplings: Nickel catalysts can also be effective for coupling reactions of vinyl halides, sometimes offering different reactivity or selectivity compared to palladium. researchgate.net

Table 2: Potential Derivatives via Bromo Substituent Modification

| Starting Material | Reagents | Product Example | Reaction Type |

| This compound | Phenylboronic acid, Pd(PPh₃)₄, Base | 8-Acetoxy-2-phenyl-octene | Suzuki Coupling |

| This compound | Styrene, Pd(OAc)₂, PPh₃, Base | 8-Acetoxy-2-styryl-octene | Heck Coupling |

| This compound | Phenylacetylene, Pd(PPh₃)₄, CuI, Base | 8-Acetoxy-2-(phenylethynyl)-octene | Sonogashira Coupling |

| This compound | 1. t-BuLi2. Benzaldehyde | 8-Acetoxy-2-(hydroxy(phenyl)methyl)-octene | Lithiation/Addition |

Variation in the Octene Chain Length and Saturation

Modifying the length and saturation of the eight-carbon chain that forms the backbone of the molecule can have a significant impact on its physical properties, such as lipophilicity, flexibility, and boiling point. uantwerpen.benih.govresearchgate.netresearchgate.net

Saturation Variation: The double bond within the octene chain can be selectively reduced. Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) would reduce the double bond, yielding the saturated analogue, 8-acetoxy-2-bromo-octane. This transformation would remove the geometric isomerism associated with the double bond and increase the conformational flexibility of the chain. Conversely, introducing further unsaturation, for example through elimination reactions on suitably functionalized precursors, could generate diene or triene systems, leading to more rigid structures with different electronic properties.

Table 3: Predicted Property Changes with Chain Variation

| Analogue | Modification | Predicted Property Change |

| 6-Acetoxy-2-bromo-hexene | Shorter Chain | Increased volatility, potentially lower melting/boiling point |

| 10-Acetoxy-2-bromo-decene | Longer Chain | Decreased volatility, increased lipophilicity, higher melting/boiling point |

| 8-Acetoxy-2-bromo-octane | Saturated Chain | Loss of C=C reactivity, increased conformational flexibility, no E/Z isomerism |

Stereochemical and Regioisomeric Investigations

The presence of a double bond and a stereocenter (if created during synthesis) necessitates an investigation into the stereochemistry and regiochemistry of this compound and its reactions.

Stereochemistry: The 2-bromo-octene moiety can exist as either the (E) or (Z) geometric isomer. The stereochemical outcome of its synthesis can be influenced by the reaction conditions. For example, studies on the formation of 2-bromo-2-cycloalkenyl acetates have shown that the double-bond geometry can be controlled by reaction conditions, with the thermodynamically more stable isomer often being the major product. nih.gov For acyclic systems like this compound, the relative stability of the E and Z isomers would likely dictate the product ratio under thermodynamic control. Furthermore, reactions at the double bond or at adjacent carbons could create new chiral centers, leading to diastereomeric products.

Regioisomers: The synthesis of the parent compound, likely via allylic bromination of an octenyl acetate precursor, could potentially yield regioisomers. chadsprep.com Allylic bromination using reagents like N-bromosuccinimide (NBS) proceeds via a resonance-stabilized allylic radical. jove.commasterorganicchemistry.com If the precursor was oct-2-enyl acetate, bromination could occur at C1 or C4, leading to a mixture of products. The position of the bromine atom is therefore a critical aspect. For this compound, a key regioisomer would be 8-acetoxy-4-bromo-oct-2-ene, which could arise from allylic rearrangement during synthesis or subsequent reactions. Investigating the reactivity of these different regioisomers is essential for a complete understanding of this chemical system.

Table 4: Potential Isomers of 8-Acetoxy-bromo-octene

| Isomer Type | Example Structure | Key Feature |

| Geometric Isomer | (E)-8-Acetoxy-2-bromo-octene | Different spatial arrangement around the C2=C3 double bond |

| Geometric Isomer | (Z)-8-Acetoxy-2-bromo-octene | Different spatial arrangement around the C2=C3 double bond |

| Regioisomer | 8-Acetoxy-4-bromo-oct-2-ene | Different position of the bromo substituent and double bond |

Conclusion and Future Directions in Research

Summary of Key Academic Contributions and Findings

A comprehensive search of scholarly databases and academic journals yields no specific studies centered on 8-Acetoxy-2-bromo-octene. Consequently, there are no key academic contributions or findings to summarize for this particular compound. Its existence is noted in chemical supplier catalogs, which provide basic identifiers such as the CAS number 731773-24-3, but these entries lack citations to peer-reviewed research. labshake.combldpharm.com The scientific community has yet to publish any detailed investigations into its synthesis, characterization, or potential applications.

Identification of Unresolved Challenges and Open Questions

The primary and most significant unresolved challenge concerning this compound is the complete lack of published research. This absence gives rise to a number of fundamental open questions:

Synthesis: What are the most efficient and stereoselective methods for the synthesis of this compound? While plausible synthetic routes can be hypothesized from standard organic chemistry principles, no optimized and reported procedures exist.

Physicochemical Properties: What are the detailed physical and chemical properties of this compound? Data on its boiling point, melting point, solubility, and spectroscopic characteristics (NMR, IR, Mass Spectrometry) are not available in the academic literature.

Reactivity: How does the interplay of the bromoalkene and acetate (B1210297) ester functionalities influence its reactivity? Understanding its behavior in various chemical reactions is crucial for its potential use as a synthetic intermediate.

Potential Applications: Does this compound have any utility in materials science, medicinal chemistry, or as a building block for more complex molecules? Without foundational research, its potential applications remain entirely speculative.

Prognosis for Future Research Trends and Methodological Advancements

Given the current blank slate, any future research on this compound would be groundbreaking. The initial focus would likely be on the development of a reliable synthetic protocol. Modern synthetic methodologies, such as cross-coupling reactions or stereoselective halogenation and acetylation of a suitable octene precursor, could be explored.

Once a viable synthetic route is established, comprehensive characterization using modern analytical techniques would be the next logical step. This would provide the foundational data necessary for all subsequent research.

Future research trends could then branch into several areas:

Medicinal Chemistry: The compound could be used as a scaffold or intermediate in the synthesis of biologically active molecules. The lipophilic octene chain combined with the reactive bromoalkene and the ester functionality could be of interest in designing new therapeutic agents.

Materials Science: As a functionalized monomer, it could potentially be used in polymerization reactions to create novel polymers with specific properties conferred by the bromine and acetate groups.

Synthetic Methodology: The unique combination of functional groups might make it a useful substrate for developing new synthetic methods or for studying reaction mechanisms.

Methodological advancements that could aid in the study of this compound include high-throughput screening for reaction discovery and computational chemistry to predict its properties and reactivity, which could guide experimental work.

常见问题

What are the optimal synthetic routes for preparing 8-Acetoxy-2-bromo-octene with high regioselectivity?

Methodological Answer:

A two-step protocol is recommended: (1) Acetylation of the hydroxyl group in the precursor alcohol using acetic anhydride under catalytic acidic conditions (e.g., H₂SO₄ or pyridine) , followed by (2) bromination at the allylic position. For bromination, use a solution of bromine in Et₂O at 0°C, as this method minimizes side reactions like di-bromination or oxidation . Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

How can contradictory NMR data for this compound be resolved?

Advanced Analysis:

Contradictions in chemical shift assignments (e.g., overlapping signals for acetoxy and bromo groups) require multi-technique validation:

- 2D NMR (HSQC, HMBC): Confirm coupling between the brominated carbon and adjacent protons.

- Computational Modeling: Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to verify stereoelectronic effects .

- Isotopic Labeling: Synthesize a deuterated analog to simplify spectral interpretation .

What experimental strategies mitigate thermal instability during purification?

Basic Protocol:

- Low-Temperature Chromatography: Use silica gel pre-cooled to 4°C and a hexane/dichloromethane mobile phase to prevent decomposition.

- Avoid Prolonged Exposure to Light: Store intermediates in amber vials under inert gas .

- Alternative Isolation: Employ short-path distillation under reduced pressure if the compound is volatile .

How does the bromine substituent influence reactivity in cross-coupling reactions?

Advanced Mechanistic Insight:

The allylic bromine in this compound acts as an electrophilic site in Suzuki-Miyaura couplings. Key considerations:

- Catalyst Selection: Use Pd(PPh₃)₄ with a bulky phosphine ligand to suppress β-hydride elimination.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance oxidative addition rates .

- Competing Pathways: Monitor for elimination products (e.g., octene derivatives) via GC-MS .

What computational tools predict the compound’s bioactivity or toxicity?

Methodological Guidance:

- QSAR Modeling: Use descriptors like logP, molecular weight, and electrophilicity index to predict interactions with biological targets .

- Docking Simulations: Map the compound’s binding affinity to enzymes (e.g., cytochrome P450) using AutoDock Vina .

- Toxicity Databases: Cross-reference with PubChem’s in silico toxicity profiles .

How to address discrepancies in reported melting points or spectral data?

Data Contradiction Protocol:

- Purity Verification: Perform elemental analysis (C, H, Br) and HRMS to rule out impurities .

- Crystallography: Obtain single-crystal X-ray data to confirm molecular structure .

- Inter-lab Collaboration: Compare results across independent labs to isolate methodological biases .

What strategies optimize stereochemical control in derivatives of this compound?

Advanced Synthetic Design:

- Chiral Auxiliaries: Introduce a temporary chiral group (e.g., Evans oxazolidinone) during bromination to enforce enantioselectivity .

- Asymmetric Catalysis: Employ Cu(I)-bis(oxazoline) complexes for kinetic resolution in subsequent reactions .

- Dynamic NMR: Monitor conformational equilibria to assess stereochemical stability .

How to validate the compound’s stability under biological assay conditions?

Experimental Design:

- Accelerated Degradation Studies: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, then quantify intact compound via HPLC .

- Mass Spectrometry: Identify degradation products (e.g., deacetylated or debrominated species) .

- Control Experiments: Include antioxidants (e.g., BHT) or protease inhibitors to isolate degradation pathways .

What statistical methods resolve conflicting bioactivity results across studies?

Data Reconciliation Framework:

- Meta-Analysis: Aggregate datasets from multiple studies and apply random-effects models to account for variability .

- Sensitivity Analysis: Test if outliers or assay conditions (e.g., cell line differences) drive contradictions .

- Machine Learning: Train classifiers to identify confounding variables (e.g., solvent polarity, temperature) .

How to design a robust SAR study for this compound analogs?

Structure-Activity Relationship (SAR) Protocol:

Analog Synthesis: Systematically vary substituents (e.g., alkyl chain length, halogen type) .

Biological Testing: Use dose-response assays (IC₅₀/EC₅₀) to quantify potency .

Multivariate Analysis: Apply PCA or PLS regression to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。